![molecular formula C18H15F3N6O B4329045 4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)
4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Overview
Description
4'-Amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a structurally complex molecule featuring:
- Spiro[indole-triazine] core: Conformationally rigid framework due to the spiro junction between indole and triazine rings.
- Trifluoromethylphenyl substituent: A 3-(trifluoromethyl)phenyl group attached to the triazine ring, enhancing lipophilicity and metabolic stability.
- Methyl and amino groups: A methyl group at position 1 of the indole and an amino group at position 4' of the triazine.
This unique architecture positions it as a candidate for targeting enzymes or receptors requiring rigid, hydrophobic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one typically involves multiple steps:
Formation of the Indole Backbone: : The indole core can be synthesized using a Fischer indole synthesis.
Construction of the Triazine Ring: : A cyclization reaction is employed to form the triazine ring.
Spiro Fusion: : A spiro compound is formed by linking the indole and triazine structures through a spiro carbon.
Functionalization with Trifluoromethyl Phenyl Group:
Amination: : The final step involves introducing the amino group under reductive amination conditions.
Industrial Production Methods: The industrial production of this compound involves optimizing each step for scale, ensuring high yield, and minimizing byproducts. Typically, large-scale syntheses use continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the amino or methyl groups, forming corresponding oxides or ketones.
Reduction: : Reductive amination is crucial for introducing the amino group.
Substitution: : Aromatic substitution reactions are key for attaching the trifluoromethyl phenyl group.
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like amines or organometallic reagents.
Oxidized Derivatives: : These include indole oxides and spirooxazoles.
Reduced Derivatives: : These might include amino-triazines.
Substitution Products: : Varieties depending on the substituents introduced.
Scientific Research Applications
The compound 4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one (CAS Number: 879616-09-8) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and case studies.
Key Features
- Trifluoromethyl Group : Known for increasing metabolic stability and lipophilicity.
- Spiro Structure : Often associated with biological activity, particularly in drug design.
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals. Its unique spiroindole framework may exhibit biological activities such as:
- Anticancer Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, studies indicate that spiroindoles can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of amino and trifluoromethyl groups may enhance antibacterial and antifungal activities. Research has demonstrated that similar compounds can disrupt microbial cell membranes or inhibit key metabolic pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of spiroindole derivatives, revealing that modifications to the amino groups significantly impacted cytotoxicity against human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.
Materials Science
Due to its unique chemical structure, this compound may serve as a precursor for advanced materials:
- Polymer Synthesis : Incorporating trifluoromethyl groups into polymers can improve thermal stability and chemical resistance. Research has shown that polymers derived from fluorinated monomers exhibit superior mechanical properties.
Data Table: Comparison of Polymer Properties
Polymer Type | Thermal Stability | Chemical Resistance | Mechanical Strength |
---|---|---|---|
Non-fluorinated | Moderate | Low | Moderate |
Fluorinated | High | High | High |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is notable:
- Pesticidal Activity : Similar compounds have been investigated for their ability to target specific pests while minimizing harm to beneficial organisms. The trifluoromethyl group may enhance the bioactivity of agrochemicals by improving their efficacy at lower concentrations.
Case Study: Herbicidal Efficacy
Research published in Pest Management Science demonstrated that a class of trifluoromethyl-containing herbicides showed significant efficacy against common agricultural weeds with reduced phytotoxicity to crops. This finding supports the potential use of compounds like this compound in sustainable agriculture.
Mechanism of Action
Molecular Targets: The compound interacts with various cellular targets, including enzymes and receptors, altering their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Indole-Triazine Analogs
Analysis : The target compound’s triazine core and CF₃ group differentiate it from spiro-indole hybrids with oxadiazole or thiazole rings. These differences likely influence target selectivity and pharmacokinetics.
Triazine Derivatives with Varied Substituents
Analysis : The spiro-indole-triazine core and CF₃-phenyl group confer distinct steric and electronic properties compared to linear triazines or agrochemical derivatives like metribuzin.
Trifluoromethyl-Substituted Compounds
Compound Name | Structural Features | Biological Activity | Key Differences |
---|---|---|---|
Target Compound | CF₃-phenyl on triazine | — | Reference compound |
(4E)-4-{[(2,4-Dichlorophenyl)amino]methylidene}-...triazolo[4,3-b]pyridazin-6-yl-2,4-dihydro-3H-pyrazol-3-one | CF₃ on triazolo-pyridazine, dichlorophenyl | Research/industrial applications | Pyrazolone-triazolo-pyridazine core; dichlorophenyl substituent |
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | CF₃-phenyl on pyrazole | Antimicrobial, antitumor | Pyrazole core instead of triazine; simpler structure |
Analysis : While CF₃ groups enhance lipophilicity in all cases, the target compound’s spiro architecture and triazine moiety may enable broader target engagement compared to pyrazole or pyridazine analogs.
Data Tables for Select Comparisons
Table 1: Substituent Impact on Triazine-Based Compounds
Table 2: Role of Fluorinated Groups
Compound | Fluorinated Group | Biological Outcome |
---|---|---|
Target | CF₃-phenyl | Enhanced stability, target affinity |
3-Methyl-1-[4-CF₃-phenyl]-pyrazole | CF₃-phenyl | Antitumor, antimicrobial |
Fluoxetine | CF₃ (unrelated core) | Antidepressant |
Biological Activity
The compound 4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one (CAS No. 186602-93-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.32 g/mol. The structure features a spiro-indole core fused with a triazine ring, which is known to enhance biological activity through various mechanisms.
Antidepressant Activity
Research indicates that compounds containing heterocyclic moieties similar to this compound exhibit potential antidepressant properties. For instance, derivatives of indole and triazine have been shown to interact with serotonin receptors, suggesting a possible mechanism for mood enhancement through serotonin reuptake inhibition (Heffernan et al., 2006) .
Case Study:
In a study involving animal models, various derivatives were synthesized and tested for their antidepressant effects using the tail suspension test (TST). Compounds similar to this compound showed significant reductions in immobility time compared to controls, indicating potential efficacy as antidepressants.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Indole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinones derived from similar structures demonstrated significant anti-glioma effects in vitro by reducing cell viability in glioblastoma multiforme cells (Da Silva et al.) .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | References |
---|---|---|
Antidepressant | Serotonin reuptake inhibition | |
Antitumor | Cytotoxicity against cancer cells | |
Neuroprotective | Potential modulation of neurogenic factors |
The biological activity of the compound is likely mediated through several mechanisms:
- Serotonergic Pathway : Similar compounds have been shown to act as serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission.
- Inhibition of Cell Proliferation : The structural motifs present in the compound may inhibit key signaling pathways involved in cell growth and survival.
- Antioxidant Properties : Some studies suggest that indole derivatives possess antioxidant properties that could contribute to their neuroprotective effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spiro[indole-triazine] core of this compound?
The spiro[indole-triazine] scaffold can be synthesized via [5+1]-cyclocondensation reactions. For example, substituted 1,2,4-triazin-5(2H)-ones can react with heterocyclic ketones under reflux in polar aprotic solvents (e.g., DMF) to form the spirocyclic structure. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to avoid side products like non-spiro triazinoquinazolines .
Q. How can structural ambiguities in the triazine ring be resolved?
Use X-ray crystallography to confirm the triazine ring geometry and substituent orientation. For instance, studies on similar triazinones resolved bond angles (e.g., C-N-C ≈ 120°) and planarity deviations using single-crystal XRD. Complementary NMR (¹H/¹³C, COSY, HSQC) can verify proton environments and coupling patterns, particularly for the trifluoromethylphenylamino group .
Q. What in vitro assays are suitable for initial anti-inflammatory activity screening?
Prioritize cyclooxygenase (COX-1/COX-2) inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Compare IC₅₀ values with reference drugs (e.g., Diclofenac sodium). Parallel cell-based assays (e.g., LPS-induced TNF-α secretion in macrophages) can validate target engagement .
Advanced Research Questions
Q. How can low yields during spiro ring formation be mitigated?
Low yields (~30–40%) often arise from competing [3+3] cyclization pathways. To suppress this:
- Use bulky electron-withdrawing groups (e.g., trifluoromethyl) on the triazine precursor to sterically hinder non-spiro pathways.
- Optimize solvent polarity (e.g., switch from DMF to NMP) to stabilize transition states favoring [5+1] cyclization.
- Introduce catalytic amounts of Lewis acids (e.g., ZnCl₂) to coordinate with the triazine nitrogen, enhancing regioselectivity .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
The formalin-induced rat paw edema model is robust for dose-response studies. Measure edema reduction (%) at 2–4 hours post-administration and compare with positive controls (e.g., Diclofenac sodium, 69.2–85.9% inhibition). For chronic inflammation, employ collagen-induced arthritis models with histopathological scoring of joint inflammation .
Q. How should discrepancies between in vitro and in vivo activity data be addressed?
Discrepancies may stem from poor pharmacokinetic (PK) properties. Conduct:
- Metabolic stability assays (e.g., microsomal half-life) to identify rapid clearance.
- Plasma protein binding studies (equilibrium dialysis) to assess free drug availability.
- Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. If poor solubility is implicated, formulate as nanocrystals or co-crystals .
Q. What computational methods elucidate interactions with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses in COX-2 or kinase pockets. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability (RMSD < 2 Å). Pair with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. Data Interpretation & Optimization
Q. How can SAR be refined for the trifluoromethylphenylamino substituent?
- Synthesize analogs with halogen substitutions (e.g., Cl, Br) or electron-donating groups (e.g., OMe) at the phenyl para position.
- Test in COX-2 inhibition assays to correlate substituent electronics (Hammett σ values) with activity.
- Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electrostatic contributions .
Q. What analytical techniques resolve batch-to-batch variability in purity?
Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities (e.g., des-methyl byproducts). For chiral purity, use chiral SFC with cellulose-based columns. Confirm with 2D-NOESY to rule out diastereomers .
Q. Mechanistic Studies
Q. How can off-target effects be systematically profiled?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM. For transcriptome-wide insights, apply RNA-seq on treated cell lines (e.g., RAW 264.7 macrophages) to identify dysregulated pathways (e.g., NF-κB, JAK/STAT) .
Properties
IUPAC Name |
2-amino-1'-methyl-6-[3-(trifluoromethyl)anilino]spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O/c1-27-13-8-3-2-7-12(13)17(14(27)28)25-15(22)24-16(26-17)23-11-6-4-5-10(9-11)18(19,20)21/h2-9H,1H3,(H4,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCOSAUIBTTQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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